4,8-Dihydroxyquinoline-3-carboxylic acid
Overview
Description
4,8-Dihydroxyquinoline-3-carboxylic acid, also known as xanthurenic acid, is a derivative of quinoline. It is a naturally occurring compound that is a metabolite of tryptophan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dihydroxyquinoline-3-carboxylic acid typically involves the cyclization of 3-hydroxykynurenine. This process can be catalyzed by acidic or basic conditions. One common method involves the use of sulfuric acid as a catalyst, which facilitates the cyclization reaction to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,8-Dihydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroxyquinoline derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and as intermediates in organic synthesis .
Scientific Research Applications
4,8-Dihydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying metabolic pathways involving tryptophan.
Industry: It is used in the synthesis of dyes and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,8-Dihydroxyquinoline-3-carboxylic acid involves its role as an agonist for Group II metabotropic glutamate receptors. This interaction modulates neurotransmission in the brain, which can influence sensory transmission and has implications for conditions such as schizophrenia . The compound’s ability to act as an allosteric modulator makes it a valuable tool in neurological research .
Comparison with Similar Compounds
Similar Compounds
Kynurenic acid: Another tryptophan metabolite with neuroprotective properties.
Quinolinic acid: A neurotoxic compound also derived from tryptophan metabolism.
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
4,8-Dihydroxyquinoline-3-carboxylic acid is unique due to its dual hydroxyl groups at positions 4 and 8, which confer distinct chemical reactivity and biological activity. Its role as a metabotropic glutamate receptor agonist sets it apart from other quinoline derivatives, making it particularly valuable in neurological research .
Properties
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURCHKMSMFNOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407614 | |
Record name | 4,8-Dihydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131580-58-9 | |
Record name | 4,8-Dihydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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